3-Iodooxetane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-iodooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c4-3-1-5-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEIFKMKVCDETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538113 | |

| Record name | 3-Iodooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26272-85-5 | |

| Record name | 3-Iodooxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26272-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodooxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodooxetane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-iodooxetane, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis.

Molecular Formula and Structure

This compound is a four-membered heterocyclic ether with an iodine atom substituted at the 3-position. Its molecular formula is C₃H₅IO . The strained oxetane ring and the presence of a C-I bond make it a reactive and versatile intermediate for the introduction of the oxetane motif into more complex molecules.[1]

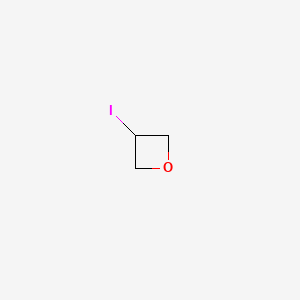

Molecular Structure Visualization

Caption: Molecular Structure of this compound.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₃H₅IO |

| Molecular Weight | 183.98 g/mol |

| CAS Number | 26272-85-5 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 166 °C |

| Density | 2.090 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.563 |

| Solubility | Soluble in organic solvents, insoluble in water |

Reference Structural Data (Oxetane) [2]

| Parameter | Value |

| C-O Bond Length | 1.46 Å |

| C-C Bond Length | 1.53 Å |

| C-O-C Bond Angle | 90.2° |

| C-C-O Bond Angle | 92.0° |

| C-C-C Bond Angle | 84.8° |

| Puckering Angle | 10.7° (at 90 K) |

Experimental Protocols

Several synthetic routes to this compound have been reported. Below are two detailed experimental procedures.

Protocol 1: From 3-Oxetanol[3]

This protocol involves the conversion of the hydroxyl group of 3-oxetanol to an iodide.

Caption: Synthesis of this compound from 3-Oxetanol.

Methodology:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-oxetanol (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents).

-

Evacuate the flask and backfill with nitrogen gas (repeat three times).

-

Add dichloromethane to the mixture.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add iodine (1.2 equivalents) portion-wise to the cooled mixture.

-

Remove the ice-water bath and stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, dilute the reaction mixture with water.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium thiosulfate solution and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.[3]

Protocol 2: From Oxetan-3-yl 4-methylbenzenesulfonate

This method utilizes a tosylated precursor for the iodination reaction.

Methodology:

-

In a round-bottom flask, combine oxetan-3-yl 4-methylbenzenesulfonate (1 equivalent), sodium iodide (2.2 equivalents), and acetone as the solvent.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium 4-methylbenzenesulfonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is consistent with its structure. The protons on the oxetane ring exhibit characteristic chemical shifts and coupling patterns.

-

Expected Chemical Shifts (δ):

-

The methine proton (CH-I) is expected to appear downfield due to the deshielding effect of the adjacent iodine atom.

-

The methylene protons (CH₂) of the oxetane ring will appear as multiplets.

-

A representative ¹H NMR spectrum shows peaks consistent with the proposed structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework.

-

Expected Chemical Shifts (δ):

-

The carbon bearing the iodine atom (C-I) will have a characteristic chemical shift.

-

The two equivalent methylene carbons (CH₂) will show a single resonance.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present.

-

Key Vibrational Frequencies:

-

C-H stretching: Aliphatic C-H stretches are expected in the region of 2850-3000 cm⁻¹.

-

C-O-C stretching: The ether linkage of the oxetane ring will show a strong absorption band, typically in the 950-1150 cm⁻¹ region.

-

C-I stretching: The C-I bond will exhibit a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 184, corresponding to the molecular weight of this compound.

-

Major Fragmentation Pathways:

-

Loss of an iodine atom ([M-I]⁺) would result in a fragment at m/z = 57.

-

Cleavage of the oxetane ring can lead to various smaller fragments.

-

References

The Synthesis and Preparation of 3-Iodooxetane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodooxetane is a valuable and increasingly utilized building block in medicinal chemistry and drug discovery. Its strained four-membered ring system and the reactive carbon-iodine bond make it an attractive scaffold for introducing the oxetane motif into molecules, which can lead to improved physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and characterization information. The methods covered include nucleophilic substitution reactions from other 3-substituted oxetanes and the direct conversion of oxetan-3-ol. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction

The oxetane moiety has garnered significant attention in medicinal chemistry as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. The incorporation of an oxetane ring can favorably modulate properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity.[1] this compound, a key intermediate, provides a direct handle for introducing this desirable scaffold through various cross-coupling and nucleophilic substitution reactions.[2] This guide details the most common and effective methods for its laboratory-scale preparation.

Synthetic Routes to this compound

Several synthetic strategies have been developed for the preparation of this compound. The most prevalent methods involve the conversion of other 3-substituted oxetanes, such as 3-bromooxetane or oxetane-3-yl tosylate, via nucleophilic substitution. Another common approach is the direct conversion of the readily available oxetan-3-ol.

From 3-Bromooxetane via Finkelstein Reaction

The Finkelstein reaction is a classic and efficient method for the synthesis of alkyl iodides from the corresponding bromides or chlorides.[3] This SN2 reaction is driven to completion by the precipitation of the insoluble sodium bromide in an acetone solvent.[4]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound from 3-bromooxetane is as follows:

-

In a round-bottom flask, dissolve 3-bromooxetane (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.5 - 3.0 eq) to the solution.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to overnight.

-

The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, the precipitated sodium bromide is removed by filtration.

-

The acetone is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and saturated sodium thiosulfate solution to remove any remaining iodine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

From Oxetan-3-ol via Appel-type Reaction

The conversion of alcohols to alkyl iodides can be effectively achieved using an Appel-type reaction, which involves the use of triphenylphosphine and iodine. Imidazole is often added to facilitate the reaction.

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.

-

After stirring for 15-30 minutes, a solution of oxetan-3-ol (1.0 eq) in anhydrous DCM is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of water.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed sequentially with saturated aqueous sodium thiosulfate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield pure this compound.

From Oxetane-3-yl Tosylate

Another effective method for the synthesis of this compound involves the nucleophilic substitution of a tosylate leaving group with iodide. The precursor, oxetane-3-yl tosylate, can be prepared from oxetan-3-ol.

Reaction Scheme:

Experimental Protocol for the preparation of this compound from Oxetane-3-yl Tosylate:

-

Dissolve oxetane-3-yl 4-methylbenzenesulfonate (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Add sodium iodide (1.5 - 3.0 eq) to the solution.

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the solvent, and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with saturated sodium thiosulfate solution and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Quantitative Data Summary

| Precursor | Reagents | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| 3-Bromooxetane | NaI | Acetone | RT to Reflux | Varies | High | [5] |

| Oxetan-3-ol | PPh₃, I₂, Imidazole | Dichloromethane | 0 °C to RT | 12-16 h | Good | - |

| Oxetane-3-yl Tosylate | NaI | Acetone/DMF | RT to Reflux | Varies | Good |

Note: "High" and "Good" are qualitative descriptors from the literature; specific numerical yields can vary based on reaction scale and conditions.

Characterization Data

Physical Properties:

| Property | Value |

| Molecular Formula | C₃H₅IO |

| Molecular Weight | 183.98 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 90-92 °C |

| Density | 2.090 g/mL at 25 °C |

| Refractive Index | n20/D 1.563 |

Spectroscopic Data:

-

¹H NMR: A certificate of analysis for this compound indicates a spectrum consistent with the structure.

-

¹³C NMR: The chemical shift for the carbon atom attached to the iodine is expected to be in the range of 0-40 ppm, while the methylene carbons of the oxetane ring are expected in the range of 60-80 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the PubChem database. Key absorptions are expected for C-H stretching (~2880-3080 cm⁻¹), C-H bending (~1300-1500 cm⁻¹), C-O-C stretching, and a characteristic C-I stretching vibration at lower wavenumbers (~500-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 184 and characteristic fragmentation patterns.

Experimental and Logical Workflows

The synthesis of this compound can be visualized as a series of precursor preparations followed by the final iodination step. Below are workflow diagrams for the key synthetic routes.

Caption: Workflow for the synthesis of this compound from oxetan-3-ol.

Caption: Overview of synthetic pathways to this compound from oxetan-3-ol.

Conclusion

This compound is a key synthetic intermediate for the introduction of the oxetane moiety in drug discovery and development. This guide has detailed the most practical and widely used methods for its preparation, including the Finkelstein reaction from 3-bromooxetane, the Appel-type reaction from oxetan-3-ol, and nucleophilic substitution of oxetane-3-yl tosylate. The provided experimental protocols and characterization data serve as a valuable resource for chemists to confidently synthesize and utilize this important building block in their research endeavors. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodooxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Iodooxetane (CAS: 26272-85-5), a versatile heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and organic synthesis. This document consolidates available data on its boiling and melting points, presents generalized experimental protocols for their determination, and visualizes key synthetic pathways.

Core Physical Properties

This compound is a colorless to light orange or yellow liquid at room temperature.[1][2][3] It is characterized by a four-membered oxetane ring substituted with an iodine atom, which imparts unique reactivity and makes it a valuable intermediate.[4] The compound is generally soluble in organic solvents but almost insoluble in water.[1] It is noted to be light-sensitive and should be stored accordingly, typically at 2-8°C.

Quantitative Data Summary

The physical properties of this compound have been reported across various chemical data sources. It is important to note the discrepancies in some of these values, particularly the boiling point, which may be attributable to different experimental conditions or sample purities.

| Physical Property | Reported Value(s) |

| Melting Point | -30 °C |

| Boiling Point | 90-92 °C 165.9 °C at 760 mmHg 166 °C Note: One source suggests early reports of 172-174°C were likely due to impurities. |

| Density | 1.83 g/cm³ 2.090 g/mL at 25 °C 2.1 g/cm³ 2.14 g/cm³ |

| Refractive Index | n20/D 1.563 |

| Molecular Formula | C₃H₅IO |

| Molecular Weight | 183.98 g/mol |

Experimental Protocols

Melting Point Determination

The reported melting point of -30 °C indicates that this compound is a liquid well below standard room temperature. The determination of its freezing point (the temperature at which it solidifies upon cooling) would follow a standard cryoscopic method.

Apparatus:

-

A small, thin-walled test tube

-

A low-temperature thermometer or thermocouple

-

A cooling bath (e.g., dry ice/acetone or a cryocooler)

-

A stirring mechanism (e.g., magnetic stir bar or wire stirrer)

-

Insulated container (e.g., Dewar flask)

Procedure:

-

A sample of purified this compound is placed in the test tube.

-

The thermometer or thermocouple is immersed in the liquid, ensuring the sensing bulb is fully submerged.

-

The apparatus is placed in the cooling bath, and the sample is cooled slowly while being gently stirred.

-

The temperature is recorded at regular intervals.

-

A plateau in the cooling curve, where the temperature remains constant as the liquid solidifies, indicates the freezing point (melting point).

Boiling Point Determination

Given the significant discrepancies in reported boiling points, careful determination is crucial. The values suggest that distillation under atmospheric pressure or reduced pressure (vacuum distillation) can be employed.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

-

(For vacuum distillation) Vacuum pump, manometer, and vacuum adapter

Procedure (Atmospheric Pressure):

-

The distillation flask is charged with the this compound sample and a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The sample is heated gently.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading during distillation as the condensate drips into the receiving flask.

Procedure (Vacuum Distillation):

-

The procedure is similar to atmospheric distillation, but the apparatus is connected to a vacuum source.

-

The pressure of the system is lowered to the desired level and measured with a manometer.

-

The sample is heated, and the temperature at which it boils is recorded along with the corresponding pressure.

-

This data can be extrapolated to the boiling point at atmospheric pressure using a pressure-temperature nomograph.

Synthesis and Reaction Workflows

This compound is a valuable synthetic intermediate. Its preparation can be achieved through several routes, which are visualized below.

Caption: Synthesis of this compound via Finkelstein reaction.

Caption: Synthesis from a tosylate precursor.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

References

Spectroscopic data (NMR, IR, Mass Spec) for 3-Iodooxetane.

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-iodooxetane (CAS No. 26272-85-5), a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the characterization of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₅IO

-

Molecular Weight: 183.98 g/mol [1]

-

Appearance: Colorless to light orange/yellow liquid[2]

-

Boiling Point: 166 °C[2]

-

Density: ~2.1 g/mL[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental spectra, the following tables present predicted ¹H and ¹³C NMR data for this compound in deuterated chloroform (CDCl₃). These predictions are based on established chemical shift principles and spectral data of analogous structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | Triplet (t) | 4H | -CH₂-O- |

| ~4.4 - 4.6 | Quintet (quin) | 1H | -CH(I)- |

Note: The protons on the carbons adjacent to the oxygen are expected to be deshielded and appear as a triplet due to coupling with the methine proton. The methine proton, adjacent to the iodine, is expected to be split into a quintet by the four neighboring methylene protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 78 | -C H₂-O- |

| ~10 - 15 | -C H(I)- |

Note: The carbons bonded to the electronegative oxygen atom are expected to appear significantly downfield. The carbon bonded to iodine is expected to appear further upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum has been recorded for this compound as a neat liquid using a capillary cell.[1] While the specific peak values are not published, the expected characteristic absorption bands based on its functional groups are summarized below.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2960 - 2850 | Medium-Strong | C-H Stretch | Alkyl |

| 1150 - 1070 | Strong | C-O-C Asymmetric Stretch | Cyclic Ether (Oxetane) |

| 600 - 500 | Strong | C-I Stretch | Iodoalkane |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable method.

-

Molecular Ion (M⁺•): The monoisotopic mass of this compound is 183.93851 Da. The nominal mass molecular ion peak would be observed at m/z = 184.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 184 | [C₃H₅IO]⁺• | Molecular Ion (M⁺•) |

| 57 | [C₃H₅O]⁺ | Loss of iodine radical (•I) |

| 127 | [I]⁺ | Iodine cation |

Note: The primary fragmentation is expected to be the cleavage of the weak carbon-iodine bond. Further fragmentation of the oxetane ring may occur.

Experimental Protocols

The following sections detail standardized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The sample should be transferred to a 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is locked onto the deuterium signal of the CDCl₃, and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is performed. Typical parameters include a spectral width of 220-240 ppm, a longer acquisition time (e.g., 1-2 seconds), and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 512 to 4096) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, the Attenuated Total Reflectance (ATR) or transmission cell method can be used. For ATR, a single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). For a transmission cell, a thin film of the liquid is placed between two KBr or NaCl salt plates.

-

Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Data Acquisition: The sample is placed in the instrument's beam path. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile liquid like this compound, the sample can be introduced via a gas chromatography (GC-MS) system or by direct insertion probe.

-

Ionization: Electron Ionization (EI) is employed. The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

A Technical Guide to the Thermal Stability and Storage of 3-Iodooxetane

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the thermal stability and recommended storage conditions for 3-iodooxetane (CAS No: 26272-85-5). The information is intended to guide laboratory practices to ensure the compound's integrity and safe handling.

Introduction

This compound is a versatile four-membered cyclic ether that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its utility is derived from the strained oxetane ring and the reactive carbon-iodine bond. However, these same features contribute to its potential instability. This guide summarizes the known data regarding its thermal lability and provides best-practice recommendations for its storage and handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅IO | [3][4] |

| Molecular Weight | 183.98 g/mol | |

| Appearance | Colorless to light orange/yellow liquid | |

| Density | 2.090 - 2.14 g/mL at 25 °C | |

| Boiling Point | ~166 °C (Note: Discrepancies exist in literature) | |

| Flash Point | 65.6 °C (150.1 °F) | |

| Refractive Index | n20/D 1.563 |

Thermal Stability

3.1 General Observations

The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening or decomposition at elevated temperatures. The presence of the iodo-substituent further sensitizes the molecule. This compound is reported to be prone to thermal decomposition, which can result in the release of hydrogen iodide (HI). This HI by-product can catalyze further degradation, leading to side reactions and the formation of impurities such as 2,3-diiodopropanol or allyl alcohol.

3.2 Potential Decomposition Pathway

The initial step in the thermal decomposition is likely the cleavage of the weak carbon-iodine bond. The subsequent elimination of hydrogen iodide can lead to the formation of various products.

Caption: Potential decomposition pathway for this compound.

Storage and Handling Recommendations

Proper storage is critical to prevent decomposition and maintain the purity of this compound. The following conditions are recommended based on supplier safety data sheets and chemical stability principles.

4.1 Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8 °C | To minimize thermal decomposition. | |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. | |

| Light | Protect from Light (Store in amber vial/dark) | The compound is light-sensitive. | |

| Container | Tightly Sealed Container | To prevent exposure to air and moisture. | |

| Location | Cool, dry, well-ventilated area | General best practice for flammable/combustible liquids. |

4.2 Incompatible Materials

Store away from heat, sparks, open flames, and strong oxidizing agents.

Suggested Experimental Protocol for Thermal Stability Analysis

For researchers wishing to quantify the thermal stability of this compound, a standard approach using Thermogravimetric Analysis (TGA) is recommended. The following is a generalized protocol.

5.1 Objective

To determine the onset decomposition temperature and mass loss profile of this compound as a function of temperature.

5.2 Methodology: Thermogravimetric Analysis (TGA)

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for temperature and mass.

-

Select an inert sample pan (e.g., platinum or alumina).

-

-

Sample Preparation:

-

Under an inert atmosphere (e.g., in a glovebox), carefully pipette a small amount of this compound (typically 5-10 mg) into the tared TGA pan.

-

Record the initial sample mass accurately.

-

-

TGA Program:

-

Purge Gas: Use a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 300-400 °C).

-

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

5.3 Experimental Workflow Diagram

Caption: General experimental workflow for TGA analysis.

Conclusion

This compound is a thermally sensitive compound that requires careful storage and handling to ensure its chemical integrity. Decomposition, potentially initiated by the cleavage of the C-I bond and release of HI, can be mitigated by strict adherence to recommended storage conditions. Storing the compound at refrigerated temperatures (2-8 °C) under an inert atmosphere and protected from light is paramount. For applications requiring heating, researchers should be aware of the potential for degradation and the formation of impurities.

References

A Technical Guide to 3-Iodooxetane for Researchers and Drug Development Professionals

Introduction: 3-Iodooxetane is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its strained four-membered ring and the presence of a reactive iodine atom make it a valuable precursor for the synthesis of novel chemical entities. This guide provides an in-depth overview of the commercial suppliers, purchasing options, and key experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Purchasing Options

The acquisition of high-quality this compound is crucial for reproducible research and development. A variety of chemical suppliers offer this compound in different quantities and purities. Below is a summary of purchasing options from prominent vendors.

Table 1: Commercial Availability and Purchasing of this compound

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Lead Time | Notes |

| Sigma-Aldrich | 731560 | 95% | 500 mg | $265.50 | Ships same day | - |

| Chem-Impex | 07911 | ≥ 99% (GC) | 1g, 5g, 25g, 100g, 250g | $18.53 (1g) - $1,399.50 (250g) | Ships same or next day | Bulk quotes available |

| Tokyo Chemical Industry (TCI) | I0872 | >95.0% (GC) | 1g | ~$122 (converted from INR) | Same day dispatch from local stock; 10-12 working days from Japan warehouse | Bulk quotes available |

| Apollo Scientific | PC5000 | ≥95% | 1g, 5g | ~$19 - $21 | In stock in UK and US | - |

| Fisher Scientific | AAH57302MD | 95% | 250 mg, 500 mg | $372.48 (250mg) - $628.45 (500mg) | Check website for availability | Originally an Alfa Aesar product |

| BLD Pharm | BD113959 | ≥97.0% | 1g, 5g, 10g | Request quote | - | Cold-chain transportation |

| LookChem | - | - | 1g, 1kg | $1.00/g - $40.00/kg (FOB) | - | Lists multiple Chinese suppliers |

| NINGBO INNO PHARMCHEM CO.,LTD | - | - | - | Request quote | - | Manufacturer offering custom synthesis |

Note: Prices and lead times are subject to change and may vary based on location and current stock levels. It is recommended to contact the suppliers directly for the most up-to-date information and for bulk or custom synthesis inquiries.

Key Experimental Protocols

This compound is primarily utilized in cross-coupling reactions and nucleophilic substitutions to introduce the oxetane motif into larger molecules. The oxetane ring is a desirable feature in drug candidates as it can improve physicochemical properties such as solubility and metabolic stability.[1][2]

Nickel-Mediated Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryloxetanes

This protocol describes the synthesis of 2,6-difluoro-4-(oxetan-3-yl)pyridine, a representative example of an aryl-oxetane, via a nickel-catalyzed Suzuki-Miyaura coupling reaction.[3] This method is highly valuable for creating carbon-carbon bonds between the oxetane ring and various aromatic systems.[4]

Materials:

-

This compound

-

(2,6-difluoro-4-pyridyl)boronic acid

-

Nickel(II) iodide (NiI₂)

-

trans-2-Aminocyclohexanol hydrochloride

-

Sodium hexamethyldisilazane (NaHMDS)

-

Isopropanol

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Celite®

-

CEM microwave vial or equivalent

-

Magnetic stirrer

-

Microwave reactor

-

Standard glassware for filtration and purification

-

Silica gel for column chromatography

Procedure:

-

To a CEM microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid (4.0004 mmol, 635.67 mg), Nickel(II) iodide (0.12001 mmol, 37.503 mg), trans-2-aminocyclohexanol hydrochloride (0.12001 mmol, 18.382 mg), and sodium hexamethyldisilazane (4.0004 mmol, 748.56 mg).[3]

-

Cap the vial and establish an inert atmosphere by evacuating and backfilling with nitrogen gas.

-

Add 15 mL of isopropanol to the mixture and stir under nitrogen for 5 minutes.

-

In a separate vial, dissolve this compound (2.0002 mmol, 368 mg) in 1.5 mL of isopropanol.

-

Add the this compound solution to the reaction mixture.

-

Heat the vial to 100°C in a microwave reactor for 20 minutes.

-

After cooling to room temperature, dilute the reaction mixture with 15 mL of ethanol.

-

Filter the mixture through a pad of Celite®, washing the filter cake with an additional 2 x 10 mL of ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of 0% to 50% ethyl acetate in dichloromethane to yield 2,6-difluoro-4-(oxetan-3-yl)pyridine.

General Protocol for Nucleophilic Substitution

Nucleophilic substitution reactions are a common application of this compound, allowing for the introduction of a variety of functional groups at the 3-position of the oxetane ring. The following is a general procedure that can be adapted for different nucleophiles.

Materials:

-

This compound

-

Nucleophile of choice (e.g., sodium azide, sodium cyanide, a primary or secondary amine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Standard glassware with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile (typically 1.1 to 1.5 equivalents) in the chosen anhydrous solvent.

-

To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation as required.

Visualizations of Key Processes

To better illustrate the chemical transformations involving this compound, the following diagrams represent the Suzuki-Miyaura coupling catalytic cycle and a general workflow for the synthesis of 3-aryloxetanes.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the synthesis of 3-aryloxetanes.

References

The Chemistry of 3-Iodooxetane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Reactivity, and Applications of a Key Building Block in Modern Medicinal Chemistry

3-Iodooxetane has emerged as a critical and versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its unique structural and electronic properties, stemming from the strained four-membered oxetane ring and the reactive carbon-iodine bond, make it a valuable precursor for introducing the oxetane motif into complex molecules. The incorporation of the oxetane moiety is a widely recognized strategy for improving the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the chemistry of this compound, including its synthesis, key reactions, and applications, with a focus on providing practical experimental details and quantitative data for researchers.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in the laboratory. The following tables summarize key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26272-85-5 | N/A |

| Molecular Formula | C₃H₅IO | N/A |

| Molecular Weight | 183.98 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 166 °C | N/A |

| Density | 2.090 g/mL at 25 °C | N/A |

| Refractive Index (n20/D) | 1.563 | N/A |

| Storage Conditions | 2-8°C, protect from light | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Consistent with structure |

| ¹³C NMR | Data not explicitly found in search results |

| Purity (GC) | ≥ 95% |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Two common methods starting from 3-hydroxyoxetane and oxetan-3-yl 4-methylbenzenesulfonate are detailed below.

Synthesis from 3-Hydroxyoxetane

A reliable method for the synthesis of this compound involves the iodination of 3-hydroxyoxetane (referred to as 3-iodooxetanol in the source) using triphenylphosphine and iodine.

In a round-bottom flask equipped with a stirring bar, 3-hydroxyoxetane (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) are combined. The flask is evacuated and backfilled with nitrogen gas three times. Dichloromethane is added to achieve a 0.1 M concentration. The reaction mixture is then cooled to 0°C in an ice-water bath. Iodine (1.2 equivalents) is added portionwise. After the addition is complete, the ice-water bath is removed, and the reaction is stirred at room temperature for 16 hours. Following the reaction, the mixture is diluted with water (30 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated sodium thiosulfate solution (30 mL) and brine (30 mL), dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield this compound.[1]

References

Key Reactive Sites on the 3-Iodooxetane Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodooxetane is a versatile four-membered heterocyclic compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structural features, namely the strained oxetane ring and the presence of a reactive iodine atom, make it a valuable building block for the introduction of the oxetane motif into a wide array of molecules. The high ring strain of the oxetane ring not only influences its geometry but also renders it susceptible to various chemical transformations.[1] This guide provides a comprehensive overview of the key reactive sites of this compound, detailing its synthesis, reactivity, and providing experimental protocols for its key reactions.

Molecular Properties and Reactive Sites

The reactivity of this compound is primarily governed by two key sites: the electrophilic carbon atom attached to the iodine (C3) and the strained C-O bonds of the oxetane ring. The presence of the electron-withdrawing iodine atom enhances the electrophilicity of the C3 position, making it a prime target for nucleophilic attack.[1]

Computational Analysis

Computational studies provide valuable insights into the electronic properties and geometry of this compound, which in turn explain its reactivity.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

| Bond Lengths | |

| C-I | ~2.15 Å |

| C-O | ~1.45 Å |

| C-C | ~1.54 Å |

| Bond Angles | |

| C-C-I | ~115° |

| C-O-C | ~92° |

| Mulliken Atomic Charges | |

| C3 (attached to I) | Positive |

| I | Negative |

| O | Negative |

Note: These are approximate values derived from typical DFT calculations and may vary depending on the computational method and basis set used.

The calculated positive Mulliken charge on the C3 carbon confirms its electrophilic nature and susceptibility to nucleophilic attack. The strained bond angles within the oxetane ring, deviating significantly from the ideal tetrahedral angle of 109.5°, contribute to the ring's propensity for ring-opening reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 3-bromooxetane with potassium iodide.[2]

Experimental Protocol: Synthesis of this compound from 3-Bromooxetane

-

To a solution of 3-bromooxetane (1 equivalent) in acetone, add potassium iodide (1.5 equivalents).

-

Heat the reaction mixture at reflux for 24 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the potassium bromide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation to afford this compound.

Key Reactions and Experimental Protocols

The key reactive sites of this compound enable a variety of chemical transformations, making it a versatile synthetic intermediate.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution at the C3 position, where the iodine atom is displaced by a nucleophile.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Iodooxetane in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif, prized for its ability to improve aqueous solubility, metabolic stability, and lipophilicity of bioactive molecules.[1] Among the various synthons used to introduce this desirable moiety, 3-iodooxetane stands out as a versatile and reactive building block. Its unique structural and electronic properties make it an ideal precursor for forging carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures with significant therapeutic potential.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on two powerful synthetic methodologies: the Nickel-catalyzed Suzuki-Miyaura cross-coupling and the Minisci radical reaction. These techniques have been successfully employed to incorporate the oxetane scaffold into a variety of heterocyclic systems, leading to the development of potent kinase inhibitors and other important therapeutic agents.

Key Applications of this compound

This compound serves as a cornerstone for the introduction of the oxetan-3-yl group into a diverse range of molecular frameworks. This strategic incorporation can significantly impact the druglikeness of a compound. The strained oxetane ring can act as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and enhanced binding interactions with biological targets.[2]

The primary applications of this compound in the synthesis of bioactive molecules include:

-

Modification of Heterocyclic Scaffolds: Introducing the oxetane moiety onto nitrogen-containing heterocycles, which are prevalent in many drug classes.

-

Synthesis of Kinase Inhibitors: A significant number of kinase inhibitors feature a quinazoline core. The addition of an oxetane group can enhance their potency and selectivity.

-

Development of GPCR Modulators: The unique conformational constraints imposed by the oxetane ring can be exploited in the design of selective G-protein coupled receptor ligands.

Experimental Protocols

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds. The use of this compound in this reaction allows for the direct attachment of the oxetane ring to aryl and heteroaryl systems. A nickel-based catalytic system has been shown to be particularly effective for the coupling of this alkyl iodide.

Synthesis of 2,6-difluoro-4-(oxetan-3-yl)pyridine

This protocol details the synthesis of a substituted pyridine, a common scaffold in medicinal chemistry, via a Nickel-catalyzed Suzuki-Miyaura coupling reaction.

Experimental Workflow:

Caption: Workflow for Ni-catalyzed Suzuki-Miyaura coupling.

Materials and Reagents:

| Reagent | Molecular Formula | Amount (mmol) | Amount (mg) | Role |

| This compound | C₃H₅IO | 2.0002 | 368 | Reactant |

| (2,6-difluoro-4-pyridyl)boronic acid | C₅H₄BF₂NO₂ | 4.0004 | 635.67 | Reactant |

| Nickel(II) iodide | NiI₂ | 0.12001 | 37.503 | Catalyst |

| Trans-2-aminocyclohexanol hydrochloride | C₆H₁₄ClNO | 0.12001 | 18.382 | Ligand |

| Sodium hexamethyldisilazane | C₆H₁₈NNaSi₂ | 4.0004 | 748.56 | Base |

| Isopropanol | C₃H₈O | - | 16.5 mL | Solvent |

| Ethanol (EtOH) | C₂H₆O | - | - | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | - | - | Eluent |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | - | - | Eluent |

| Celite | - | - | - | Filtration aid |

Procedure: [3]

-

To a CEM microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid (4.0004 mmol, 635.67 mg), Nickel(II) iodide (0.12001 mmol, 37.503 mg), Trans-2-aminocyclohexanol hydrochloride (0.12001 mmol, 18.382 mg), and Sodium hexamethyldisilazane (4.0004 mmol, 748.56 mg).[3]

-

Cap the vial and place it under a nitrogen atmosphere.[3]

-

Add 15 mL of isopropanol and stir the mixture under nitrogen for 5 minutes.

-

In a separate container, dissolve this compound (2.0002 mmol, 368 mg) in 1.5 mL of isopropanol and add this solution to the reaction vial.

-

Heat the vial in a microwave reactor at 100°C for 20 minutes.

-

After cooling, dilute the reaction mixture with 15 mL of ethanol and filter through a pad of Celite.

-

Wash the filter cake with ethanol (2 x 10 mL).

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of 0 to 50% ethyl acetate in dichloromethane to afford 2,6-difluoro-4-(oxetan-3-yl)pyridine.

Expected Yield: 80.1 mg (23%).

Minisci Radical Reaction

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles. By generating an oxetane radical from this compound, this reaction allows for the introduction of the oxetan-3-yl moiety into key positions on heteroaromatic rings, which can be challenging to achieve through other synthetic methods. This approach has been successfully applied to the synthesis of analogues of the Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib.

Synthesis of an Oxetanyl-Quinazoline Analog of Gefitinib

This protocol describes a general procedure for the Minisci reaction between this compound and a gefitinib-like quinazoline core.

Conceptual Reaction Scheme:

Caption: Minisci reaction for oxetanyl-quinazoline synthesis.

Materials and Reagents (Representative):

| Reagent | Role |

| This compound | Radical Precursor |

| 4-Anilinoquinazoline Derivative | Substrate |

| Radical Initiator (e.g., AIBN, DTBP) | Initiator |

| Acid (e.g., Trifluoroacetic acid) | Activator |

| Oxidant (e.g., (NH₄)₂S₂O₈) | Re-aromatization |

| Solvent (e.g., Acetonitrile, DMSO) | Solvent |

General Procedure (Adapted from literature principles):

-

To a solution of the 4-anilinoquinazoline derivative in a suitable solvent (e.g., acetonitrile), add the acid (e.g., trifluoroacetic acid) to protonate the heterocycle.

-

Add this compound and the radical initiator (e.g., AIBN).

-

Add the oxidant (e.g., ammonium persulfate).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature appropriate for the chosen initiator (typically 80-110°C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired oxetanyl-quinazoline.

Note: The specific conditions (reagents, stoichiometry, temperature, and reaction time) may require optimization depending on the specific quinazoline substrate.

Impact on Bioactive Molecules: Case Studies

The incorporation of the oxetane moiety using this compound has led to the development of promising drug candidates, particularly in the field of oncology.

Kinase Inhibitors: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key therapeutic target. Quinazoline-based molecules, such as gefitinib and erlotinib, are effective EGFR inhibitors. The introduction of an oxetane group onto the quinazoline scaffold can enhance the binding affinity and selectivity of these inhibitors.

EGFR Signaling Pathway and Inhibition:

Caption: EGFR signaling pathway and inhibition point.

| Compound Class | Target | Bioactivity (IC₅₀) | Reference |

| 4-Anilinoquinazolines | EGFR | 1-100 nM | |

| Oxetanyl-Quinazoline Analogs | EGFR | Potentially enhanced |

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes and are the targets of a significant portion of approved drugs. The binding of a ligand to a GPCR initiates a conformational change that triggers intracellular signaling cascades, often mediated by G-proteins. Small molecules containing the oxetane motif can be designed to act as allosteric modulators of GPCRs, offering the potential for greater selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.

Generalized GPCR Signaling Cascade:

Caption: GPCR signaling and allosteric modulation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of bioactive molecules. Its utility in modern synthetic methodologies, such as Nickel-catalyzed Suzuki-Miyaura cross-coupling and Minisci radical reactions, provides medicinal chemists with a direct and efficient means to introduce the beneficial oxetane moiety into drug candidates. The strategic incorporation of the oxetane ring can lead to significant improvements in the pharmacological profiles of these molecules, as demonstrated by the development of potent kinase inhibitors and the potential for novel GPCR modulators. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of the next generation of therapeutic agents.

References

The Rising Star of Medicinal Chemistry: Applications of 3-Iodooxetane in Drug Discovery

For researchers, scientists, and drug development professionals, the small, strained ring of an oxetane is increasingly becoming a powerful tool in the design of novel therapeutics. Among the various oxetane-containing building blocks, 3-iodooxetane has emerged as a particularly versatile intermediate for the synthesis of complex and biologically active molecules. Its unique structural and electronic properties allow for its use as a bioisosteric replacement for common functional groups, leading to improved physicochemical and pharmacological profiles of drug candidates.

This application note provides a comprehensive overview of the use of this compound in medicinal chemistry, including detailed experimental protocols for key synthetic transformations and a summary of the biological activities of resulting compounds.

A Versatile Synthetic Intermediate

This compound serves as a valuable building block for introducing the oxetane moiety into drug scaffolds. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of oxetane-containing compounds.

One of the most powerful applications of this compound is in the Suzuki-Miyaura cross-coupling reaction to form 3-aryloxetanes. This transformation is crucial for accessing a wide range of medicinally relevant scaffolds.

Enhancing Drug-like Properties through Bioisosterism

The oxetane ring is often employed as a bioisostere for gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, without compromising biological activity.[1][2] The polar nature of the oxetane ether can also introduce favorable interactions with biological targets.

The incorporation of an oxetane moiety has been shown to positively impact the potency and selectivity of various enzyme inhibitors. The following table summarizes the activity of several oxetane-containing compounds synthesized using this compound or related oxetane precursors.

| Target Enzyme | Compound/Reference | IC50 (nM) | Cell-based Assay (GI50, nM) | Key Findings |

| PRMT5 | EPZ015666[3] | 22 | Z-138 cells: 351 | Orally bioavailable inhibitor with good selectivity and low plasma clearance.[3] |

| Compound 51[3] | 4.2 | - | Potent enzymatic inhibition and effective tumor cell proliferation blockage. | |

| Compound 9 | 11 | Granta-519 cells: 60 | Covalent inhibitor with rapid inactivation of PRMT5. | |

| FTO | Compound 23 | 350 | - | Potent and selective inhibition over the homologous demethylase ALKBH5. |

| ALDH1A1 | Compound 6 | 80 - 250 | - | Robust inhibitor with excellent selectivity over the ALDH2 isoform. |

| mTOR | GDC-0349 | - | - | Lowered pKa and no hERG inhibition compared to the non-oxetane analogue. |

| SYK | Entospletinib Analogue | 7.7 | - | Introduction of the oxetane improved metabolic stability and selectivity. |

Experimental Protocols

Detailed methodologies for key experiments involving the application of this compound are provided below.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 3-aryloxetanes, a common scaffold in medicinal chemistry.

Materials:

-

This compound

-

Arylboronic acid

-

Nickel(II) chloride (NiCl₂)

-

Triphenylphosphine (PPh₃)

-

Potassium phosphate (K₃PO₄), crushed

-

Toluene, degassed

-

Ethanol

-

Diethyl ether

-

Water

-

Brine

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Catalyst Preparation (NiCl₂(PPh₃)₂):

-

In a sealed vial, degas a solution of NiCl₂·6H₂O (0.5 g) in ethanol (7 mL) with nitrogen for 15 minutes.

-

Quickly add PPh₃ (1.2 g) to the vial and seal it again.

-

Stir the reaction mixture in an 80 °C water bath for one hour.

-

Cool the mixture to room temperature and then in an ice-water bath for ten minutes.

-

Collect the solid product by vacuum filtration, wash with small portions of ethanol and ether, and dry under vacuum.

-

-

Suzuki-Miyaura Coupling Reaction:

-

In a reaction vial, combine the arylboronic acid (1.2 equiv), NiCl₂(PPh₃)₂ (5 mol%), and crushed K₃PO₄ (2.0 equiv).

-

Seal the vial and add degassed toluene.

-

Add this compound (1.0 equiv) to the mixture.

-

Degas the reaction mixture with nitrogen for 15 minutes.

-

Place the vial in an 80 °C water bath and stir for one hour, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer twice with water and once with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-aryloxetane.

-

Protocol 2: Synthesis of 3,3-Diaryloxetanes via Friedel-Crafts Alkylation

This two-step protocol outlines the synthesis of 3,3-diaryloxetanes, which are valuable as benzophenone bioisosteres.

Step 1: Synthesis of 3-Aryl-3-hydroxyoxetane

Materials:

-

Oxetan-3-one

-

Aryl iodide (e.g., 3-iodo-methylindole)

-

n-Butyllithium (nBuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the aryl iodide (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of oxetan-3-one (1.2 equiv) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 3-aryl-3-hydroxyoxetane.

Step 2: Lithium Triflimide-Catalyzed Friedel-Crafts Alkylation

Materials:

-

3-Aryl-3-hydroxyoxetane

-

Arene (e.g., phenol or o-cresol)

-

Lithium triflimide (LiNTf₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of the 3-aryl-3-hydroxyoxetane (1.0 equiv) and the arene (2.0 equiv) in anhydrous DCM, add lithium triflimide (10 mol%).

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the 3,3-diaryloxetane.

Visualizing Biological Impact and Synthetic Strategy

The following diagrams illustrate a key signaling pathway targeted by oxetane-containing inhibitors and the general workflow for their synthesis.

Caption: Inhibition of the SYK signaling pathway by an oxetane-containing molecule.

Caption: General workflow for the synthesis and evaluation of bioactive molecules from this compound.

Conclusion

This compound is a powerful and versatile building block in modern medicinal chemistry. Its ability to participate in a variety of chemical transformations, coupled with the beneficial effects of the oxetane moiety on the properties of drug candidates, makes it an invaluable tool for the synthesis of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this unique chemical entity in their drug discovery programs.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Iodooxetane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nickel-catalyzed Suzuki-Miyaura cross-coupling of 3-iodooxetane with a variety of arylboronic acids. This reaction is a valuable tool for the synthesis of 3-aryloxetanes, a class of compounds of increasing interest in medicinal chemistry and drug discovery due to their favorable physicochemical properties.

The oxetane motif can serve as a bioisosteric replacement for other functional groups, potentially improving metabolic stability, solubility, and lipophilicity of drug candidates.[1][2] The protocols outlined below are based on established literature procedures and are intended to serve as a comprehensive guide for the successful implementation of this transformation in a laboratory setting.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[3] In this specific application, a nickel catalyst is employed to facilitate the coupling of this compound with an arylboronic acid in the presence of a base. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data Summary

The following table summarizes the reaction conditions and outcomes for the nickel-catalyzed Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyloxetane | 75 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)oxetane | 82 |

| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)oxetane | 68 |

| 4 | 3-Methylphenylboronic acid | 3-(m-Tolyl)oxetane | 71 |

| 5 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)oxetane | 65 |

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.5 equiv.)

-

Nickel(II) chloride (NiCl₂) (0.1 equiv.)

-

Triphenylphosphine (PPh₃) (0.2 equiv.)

-

Potassium phosphate (K₃PO₄) (3.0 equiv.)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Experimental Workflow:

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

-

Catalyst and Ligand Addition: To the flask, add nickel(II) chloride (0.1 equiv.) and triphenylphosphine (0.2 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryloxetane derivative.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere conditions; use fresh, high-purity catalyst and ligand. |

| Insufficient degassing | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |

| Poor quality reagents | Use freshly purchased or purified reagents. | |

| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the boronic acid; optimize the reaction temperature and time. |

| Protodeborylation of boronic acid | Use anhydrous solvents and ensure the base is dry. |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Nickel compounds are potential carcinogens and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: 3-Iodooxetane as a Versatile Building Block in Complex Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-iodooxetane as a key building block in modern organic synthesis. The unique structural and electronic properties of the oxetane ring, combined with the reactivity of the carbon-iodine bond, make this compound a valuable synthon for the introduction of the oxetane motif into complex molecules, particularly in the context of drug discovery and medicinal chemistry. The oxetane moiety is increasingly recognized as a desirable feature in bioactive compounds, often serving as a polar, metabolically stable, and synthetically versatile replacement for other functional groups.[1]

This document details several key transformations of this compound, including transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Detailed experimental protocols and tabulated data are provided to facilitate the practical application of these methods in a research setting.

Key Applications of this compound:

-

Introduction of the Oxetane Moiety: Serves as a direct precursor for incorporating the 3-oxetanyl group into a wide range of organic scaffolds.

-

Bioisosteric Replacement: The oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability.

-

Scaffold for Complex Architectures: The strained four-membered ring can be further functionalized or used as a rigid core for the synthesis of spirocyclic and other complex three-dimensional structures.

-

Pharmaceutical and Agrochemical Development: Utilized in the synthesis of novel drug candidates and agrochemicals, where the oxetane unit can enhance biological activity.

Data Presentation: A Comparative Overview of this compound Transformations

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of different synthetic methodologies.

Table 1: Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Suzuki-Miyaura | NiI₂ / trans-2-aminocyclohexanol·HCl | NaHMDS | Isopropanol | 100 (µW) | 0.33 | 2,6-difluoro-4-(oxetan-3-yl)pyridine | 23[2] |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 3-Aryl-oxetanes | Moderate to Good |

| Negishi | Pd(PPh₃)₄ | - | THF | 25-50 | 2-12 | 3-Alkyl/Aryl-oxetanes | Good |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 25-60 | 2-16 | 3-Alkynyl-oxetanes | Moderate to Good |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 6-24 | 3-Amino-oxetanes | Moderate to Good |

Note: Yields for Suzuki-Miyaura (Pd-catalyzed), Negishi, Sonogashira, and Buchwald-Hartwig reactions are generalized based on typical outcomes for alkyl iodides and may vary depending on the specific substrates and optimized conditions.

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile Type | Reagent Example | Base | Solvent | Temp. (°C) | Time (h) | Product Type | Yield (%) |

| O-Nucleophile | Phenol | K₂CO₃ | Acetonitrile | 80 | 12-24 | 3-Aryloxy-oxetane | Good |

| S-Nucleophile | Thiophenol | NaH | THF | 25 | 1-4 | 3-(Arylthio)-oxetane | High |

| N-Nucleophile | Piperidine | K₂CO₃ | DMF | 50-80 | 6-18 | 3-(Piperidin-1-yl)oxetane | Moderate to Good |

| C-Nucleophile | Sodium Cyanide | - | DMSO | 100-120 | 12-24 | Oxetane-3-carbonitrile | Moderate |

Note: Yields are generalized based on standard nucleophilic substitution reactions with alkyl iodides and may require optimization for this compound.

Experimental Protocols